3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H11N3. It is a member of the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropylamine with 1-methyl-1H-pyrazol-5-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the N-ethyl group.
1H-pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]: Contains additional triazole moiety.
Uniqueness
3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and N-ethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclopropyl-N-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-10-9-6-8(7-4-5-7)11-12(9)2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
JUGUBWXFNPNGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NN1C)C2CC2 |
Origin of Product |
United States |
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